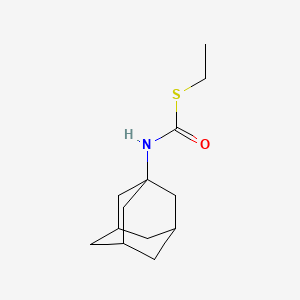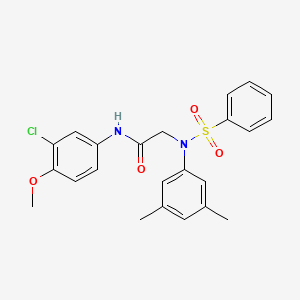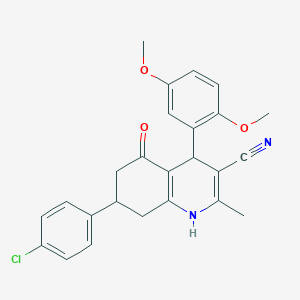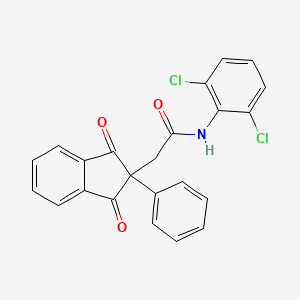![molecular formula C21H27N7O B5254732 [6-[(1-Ethylimidazol-2-yl)methylamino]pyridin-3-yl]-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B5254732.png)
[6-[(1-Ethylimidazol-2-yl)methylamino]pyridin-3-yl]-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-[(1-Ethylimidazol-2-yl)methylamino]pyridin-3-yl]-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including imidazole, pyridine, pyrazole, and piperidine, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [6-[(1-Ethylimidazol-2-yl)methylamino]pyridin-3-yl]-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the imidazole derivative: Starting with 1-ethylimidazole, the compound is alkylated using a suitable alkylating agent to introduce the methylamino group.
Pyridine ring functionalization: The pyridine ring is functionalized through a series of reactions, including nitration, reduction, and substitution, to introduce the desired substituents.
Coupling reactions: The imidazole and pyridine derivatives are coupled using a suitable coupling agent, such as a palladium catalyst, to form the desired intermediate.
Formation of the pyrazole derivative: The pyrazole ring is synthesized separately and then coupled with the intermediate from the previous step.
Final coupling and cyclization: The final step involves coupling the pyrazole derivative with the piperidine ring, followed by cyclization to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and pyrazole rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the pyridine ring, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Oxidation products: Oxidized derivatives of the imidazole and pyrazole rings.
Reduction products: Reduced derivatives of the pyridine ring.
Substitution products: Substituted derivatives at the piperidine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [6-[(1-Ethylimidazol-2-yl)methylamino]pyridin-3-yl]-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with various biological targets makes it a valuable tool for studying enzyme mechanisms, protein-ligand interactions, and cellular signaling pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, and neurological disorders.
Industry
In industry, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of [6-[(1-Ethylimidazol-2-yl)methylamino]pyridin-3-yl]-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s multiple functional groups allow it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with its targets. These interactions can modulate the activity of the targets, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[6-[(1-Methylimidazol-2-yl)methylamino]pyridin-3-yl]-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone: Similar structure but with a methyl group instead of an ethyl group on the imidazole ring.
[6-[(1-Ethylimidazol-2-yl)methylamino]pyridin-3-yl]-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethanone: Similar structure but with an ethanone group instead of a methanone group.
Uniqueness
The uniqueness of [6-[(1-Ethylimidazol-2-yl)methylamino]pyridin-3-yl]-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone lies in its specific combination of functional groups and their spatial arrangement. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.
Eigenschaften
IUPAC Name |
[6-[(1-ethylimidazol-2-yl)methylamino]pyridin-3-yl]-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O/c1-2-26-13-9-22-20(26)15-24-19-5-4-18(14-23-19)21(29)27-11-6-17(7-12-27)16-28-10-3-8-25-28/h3-5,8-10,13-14,17H,2,6-7,11-12,15-16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDYQYZQQBIQOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CNC2=NC=C(C=C2)C(=O)N3CCC(CC3)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-2-pyridinecarboxamide](/img/structure/B5254650.png)





![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B5254693.png)
![N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetamide](/img/structure/B5254694.png)
![5-(3-chlorophenyl)-N-[4-(2-furoylamino)phenyl]-2-furamide](/img/structure/B5254700.png)
![Diethyl 2-[1-(4-methoxyphenyl)-2-nitroethyl]propanedioate](/img/structure/B5254713.png)

![N-[2-(3-methylphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline](/img/structure/B5254742.png)
![4-{[(3-nitrophenyl)amino]sulfonyl}-N-phenyl-2-thiophenecarboxamide](/img/structure/B5254743.png)
![N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5254748.png)
